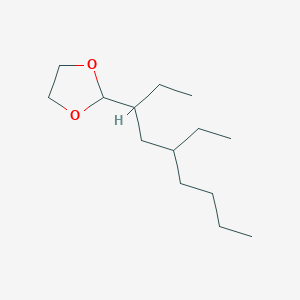
2-(5-Ethylnonan-3-YL)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylnonan-3-YL)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms at the 1 and 3 positions. This particular compound features a 5-ethylnonan-3-yl substituent, making it a unique derivative within this class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylnonan-3-YL)-1,3-dioxolane typically involves the reaction of 5-ethylnonan-3-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethylnonan-3-YL)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and ethylene glycol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Ethylnonan-3-YL)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(5-Ethylnonan-3-YL)-1,3-dioxolane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The dioxolane ring can undergo hydrolysis, releasing the active alcohol and ethylene glycol, which can then exert their effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: The parent compound with no substituents.
2-Methyl-1,3-dioxolane: A methyl-substituted derivative.
2-Phenyl-1,3-dioxolane: A phenyl-substituted derivative.
Uniqueness
2-(5-Ethylnonan-3-YL)-1,3-dioxolane is unique due to its long alkyl chain substituent, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to other dioxolanes, influencing its solubility and reactivity.
Propriétés
Numéro CAS |
174675-29-7 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2-(5-ethylnonan-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-12(5-2)11-13(6-3)14-15-9-10-16-14/h12-14H,4-11H2,1-3H3 |
Clé InChI |
SGZYAOWXHNKXGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(CC)C1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)


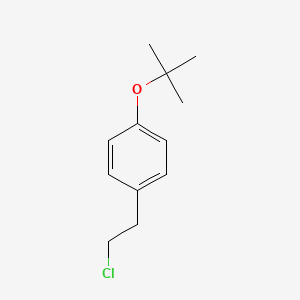
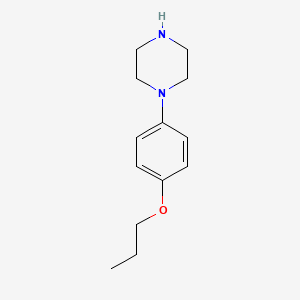
![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)
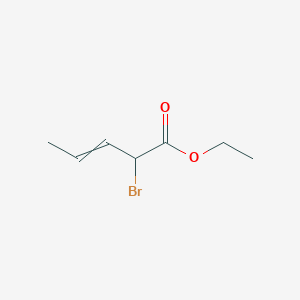
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
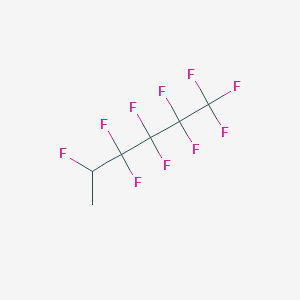
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
